Chloroprene
Chloroprene
Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber.
Chloroprene is a chloroolefin. It derives from a hydride of a buta-1,3-diene.
Symptoms reported from acute (short-term) human exposure to high concentrations of chloroprene include giddiness, headache, irritability, dizziness, insomnia, fatigue, respiratory irritation, cardiac palpitations, chest pains, nausea, gastrointestinal disorders, dermatitis, temporary hair loss, conjunctivitis, and corneal necrosis. Symptoms of chronic (long-term) exposure in workers were fatigue, chest pains, giddiness, irritability, dermatitis, and hair loss. Chronic occupational exposure to chloroprene vapor may contribute to liver function abnormalities, disorders of the cardiovascular system, and depression of the immune system. Occupational studies have found that exposure to chloroprene increases the risk of liver cancer. Studies in animals have found an increased risk of tumors in multiple organs. The EPA has classified chloroprene as likely to be carcinogenic to humans.
Chloroprene is a chloroolefin. It derives from a hydride of a buta-1,3-diene.
Symptoms reported from acute (short-term) human exposure to high concentrations of chloroprene include giddiness, headache, irritability, dizziness, insomnia, fatigue, respiratory irritation, cardiac palpitations, chest pains, nausea, gastrointestinal disorders, dermatitis, temporary hair loss, conjunctivitis, and corneal necrosis. Symptoms of chronic (long-term) exposure in workers were fatigue, chest pains, giddiness, irritability, dermatitis, and hair loss. Chronic occupational exposure to chloroprene vapor may contribute to liver function abnormalities, disorders of the cardiovascular system, and depression of the immune system. Occupational studies have found that exposure to chloroprene increases the risk of liver cancer. Studies in animals have found an increased risk of tumors in multiple organs. The EPA has classified chloroprene as likely to be carcinogenic to humans.
Brand Name:
Vulcanchem
CAS No.:
126-99-8
VCID:
VC20989837
InChI:
InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2
SMILES:
C=CC(=C)Cl
Molecular Formula:
C4H5Cl
CH2=CClCH=CH2
C4H5Cl
CH2=CClCH=CH2
C4H5Cl
Molecular Weight:
88.53 g/mol
Chloroprene
CAS No.: 126-99-8
Cat. No.: VC20989837
Molecular Formula: C4H5Cl
CH2=CClCH=CH2
C4H5Cl
Molecular Weight: 88.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber. Chloroprene is a chloroolefin. It derives from a hydride of a buta-1,3-diene. Symptoms reported from acute (short-term) human exposure to high concentrations of chloroprene include giddiness, headache, irritability, dizziness, insomnia, fatigue, respiratory irritation, cardiac palpitations, chest pains, nausea, gastrointestinal disorders, dermatitis, temporary hair loss, conjunctivitis, and corneal necrosis. Symptoms of chronic (long-term) exposure in workers were fatigue, chest pains, giddiness, irritability, dermatitis, and hair loss. Chronic occupational exposure to chloroprene vapor may contribute to liver function abnormalities, disorders of the cardiovascular system, and depression of the immune system. Occupational studies have found that exposure to chloroprene increases the risk of liver cancer. Studies in animals have found an increased risk of tumors in multiple organs. The EPA has classified chloroprene as likely to be carcinogenic to humans. |
|---|---|
| CAS No. | 126-99-8 |
| Molecular Formula | C4H5Cl CH2=CClCH=CH2 C4H5Cl |
| Molecular Weight | 88.53 g/mol |
| IUPAC Name | 2-chlorobuta-1,3-diene |
| Standard InChI | InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2 |
| Standard InChI Key | YACLQRRMGMJLJV-UHFFFAOYSA-N |
| Impurities | Curing systems: metallic oxides (eg, magnesium oxide), organic accelerators (eg, ethylene thiourea), and retarders. Antidegradants: octylated diphenylamine, organic monosulfide or phosphite, unsaturated oil, disubstituted para-phenylenediamines Reinforcing fillers: carbon black, hard clay, silica, calcium silicate, hydrated alumina. Plasticizers: naphthenic and aromatic oils, liquid chloroprene polymers, methacrylate esters, polyesters INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED. |
| SMILES | C=CC(=C)Cl |
| Canonical SMILES | C=CC(=C)Cl |
| Boiling Point | 138.9 °F at 760 mm Hg (NTP, 1992) 59.4 °C 139°F |
| Colorform | Colorless liquid |
| Flash Point | -4 °F (NTP, 1992) -20 °C (OPEN CUP) -20 °C c.c. -4°F |
| Melting Point | -202 °F (NTP, 1992) -130.0 °C Varies with the temperature of crystallization, and the time and temperature of any subsequent annealing; approximately 30-70 °C -130 °C -153°F |
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